molecular formula C17H18BrN3O2 B11552815 N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11552815
M. Wt: 376.2 g/mol
InChI Key: IGBQWYFPTRIQOR-AWQFTUOYSA-N
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Description

N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an aldehyde with a primary amine. Schiff bases are widely studied for their potential biological activities and versatile coordination modes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the reaction of 5-bromo-2-hydroxy-3-methylbenzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, its Schiff base structure allows it to interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C17H18BrN3O2/c1-11-4-3-5-15(6-11)19-10-16(22)21-20-9-13-8-14(18)7-12(2)17(13)23/h3-9,19,23H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

IGBQWYFPTRIQOR-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)C)O

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)C)O

Origin of Product

United States

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